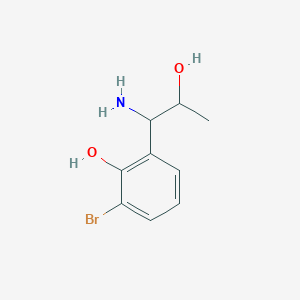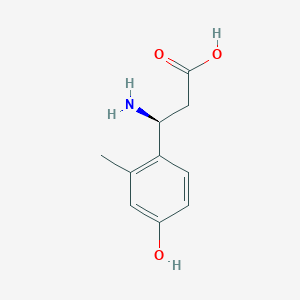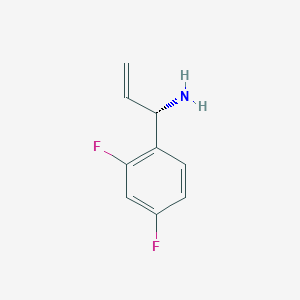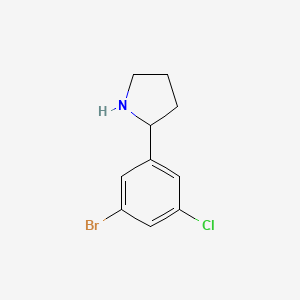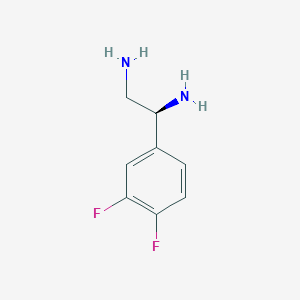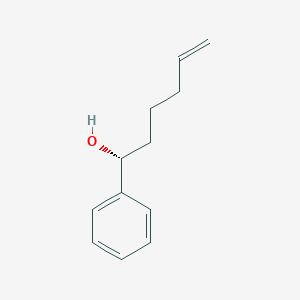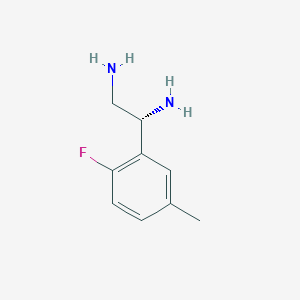
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is a unique organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to an indene backbone
Méthodes De Préparation
The synthesis of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with an indene derivative.
Functional Group Introduction: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with similar compounds, such as:
1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
1-Amino-6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Features a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, distinguishing it from these similar compounds and potentially enhancing its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10F3NO2 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
1-amino-6-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-2-1-6-3-4-10(15,9(16)17)8(6)5-7/h1-2,5H,3-4,15H2,(H,16,17) |
Clé InChI |
ZJHMKOWBKOIGNN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C=CC(=C2)C(F)(F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



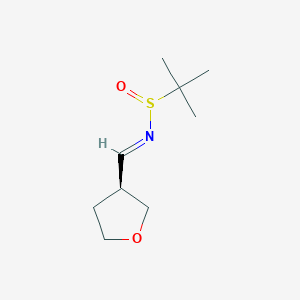
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)

